molecular formula C7H10O3 B8229889 methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B8229889
M. Wt: 142.15 g/mol
InChI Key: GXZWDGVVQCYWMR-ZLUOBGJFSA-N
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Description

Methyl (1S,5S,6S)-2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a strong acid to induce cyclization and form the oxirane ring. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclopropane ring.

Properties

IUPAC Name

methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZWDGVVQCYWMR-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2[C@@H]1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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